1-Azabicyclo[3.3.1]nonane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azabicyclo[331]nonane-4-thiol is a bicyclic compound featuring a nitrogen atom and a thiol group This compound is part of the azabicyclo[331]nonane family, which is known for its structural complexity and biological significance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azabicyclo[3.3.1]nonane-4-thiol can be achieved through several methods. One common approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been found effective in constructing the azabicyclo[3.3.1]nonane framework . Another method includes the Mannich-type cyclization to form the key indole-fused azabicyclo[3.3.1]nonane intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The SmI2-mediated radical cyclization is particularly promising for industrial applications due to its efficiency and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-Azabicyclo[3.3.1]nonane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated derivatives.
Scientific Research Applications
1-Azabicyclo[3.3.1]nonane-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Azabicyclo[3.3.1]nonane-4-thiol involves its interaction with molecular targets through its thiol and nitrogen groups. These functional groups enable the compound to form covalent bonds with proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-Azabicyclo[3.3.1]nonane-4-thiol can be compared with other similar compounds such as:
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its use in electrochemical analysis.
2-Azaadamantane N-oxyl (AZADO): Another bicyclic compound with similar structural features.
Nortropine N-oxyl (NNO): Used in various chemical reactions due to its high reactivity.
These compounds share the bicyclic structure but differ in their functional groups and specific applications, highlighting the uniqueness of 1-Azabicyclo[33
Properties
Molecular Formula |
C8H15NS |
---|---|
Molecular Weight |
157.28 g/mol |
IUPAC Name |
1-azabicyclo[3.3.1]nonane-4-thiol |
InChI |
InChI=1S/C8H15NS/c10-8-3-5-9-4-1-2-7(8)6-9/h7-8,10H,1-6H2 |
InChI Key |
RLLHREDMNHASEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(C1)CCC2S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.